2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine
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Overview
Description
2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine is a synthetic indole derivative Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via a halogenation reaction using bromodifluoromethane and a suitable catalyst.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromodifluoromethyl group.
Scientific Research Applications
2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects . The indole ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine: This compound has a similar structure but with a fluorine atom instead of a methyl group.
2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine: This compound features a nitro group instead of a methyl group.
Uniqueness
2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The bromodifluoromethyl group also imparts distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C12H13BrF2N2 |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-[2-[bromo(difluoro)methyl]-5-methyl-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13BrF2N2/c1-7-2-3-10-9(6-7)8(4-5-16)11(17-10)12(13,14)15/h2-3,6,17H,4-5,16H2,1H3 |
InChI Key |
KIPGQSJJUGREBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)Br |
Origin of Product |
United States |
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